Home > Products > Building Blocks P6841 > 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine - 885524-07-2

4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-1648028
CAS Number: 885524-07-2
Molecular Formula: C11H6ClFN4
Molecular Weight: 248.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea

Compound Description: This compound acts as a multikinase inhibitor, exhibiting potent inhibition against FLT3 and VEGFR2. It displays significant antiproliferative effects in cell lines driven by FLT3 and VEGFR2 mutations. In vivo studies demonstrate its efficacy in reducing tumor growth in an MV4-11 xenograft mouse model.

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea

Compound Description: This compound displays potent inhibitory activity against FLT3 and exhibits significant antipsoriatic effects. It effectively reduces psoriatic symptoms in a K14-VEGF transgenic mouse model, demonstrating potential as a therapeutic agent for psoriasis.

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Compound Description: This compound serves as a versatile intermediate in the synthesis of various 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. Its structure allows for diverse functionalization, making it valuable in exploring the structure-activity relationships of pyrazolo[3,4-d]pyrimidine-based compounds.

Aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (II)

Compound Description: These compounds are formed via a nucleophilic aroylation reaction, catalyzed by 1,3-dimethylbenzimidazolium iodide. They showcase the feasibility of modifying the 4-position of the pyrazolo[3,4-d]pyrimidine ring with aryl ketone moieties, potentially influencing the biological activity of these derivatives.

Aryl 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (III)

Compound Description: This group of compounds is synthesized through a similar nucleophilic aroylation strategy as the Aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones, demonstrating the adaptability of this method across different N1 substitutions on the pyrazolo[3,4-d]pyrimidine core.

Pleuromutilin derivatives containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain

Compound Description: This series of compounds displays potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Their efficacy against MRSA makes them promising candidates for developing new antibiotics.

4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives

Compound Description: This group of compounds represents potential dual PI3K/mTOR inhibitors, exhibiting promising binding affinities to these targets based on in silico docking studies. Their predicted activity suggests potential therapeutic applications in cancer treatment.

Overview

4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are characterized by their fused heterocyclic rings and have garnered attention due to their potential pharmacological applications, particularly in the field of cancer therapy and as inhibitors of various kinases.

Source

This compound can be synthesized through various chemical methods, often involving multi-step reactions that utilize starting materials such as thiourea and substituted phenyl derivatives. The synthesis processes can vary significantly depending on the desired derivatives and their specific applications in medicinal chemistry .

Classification

4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is classified as a pyrazolo[3,4-d]pyrimidine derivative. This classification indicates its structural features, which include a pyrazole ring fused to a pyrimidine ring, with specific substitutions at the 1 and 4 positions that enhance its biological activity.

Synthesis Analysis

Methods

The synthesis of 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:

  • Condensation Reactions: The initial step often includes the condensation of 4-fluorobenzaldehyde with thiourea derivatives under reflux conditions to form intermediate products.
  • Cyclization: Following the formation of intermediates, cyclization reactions are employed to form the pyrazolo[3,4-d]pyrimidine structure. This can be achieved through heating or solvent-free techniques which increase yield and reduce reaction time.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for biological testing .

Technical Details

The synthesis may involve the use of various catalysts such as sodium ethoxide or piperidine to facilitate reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yields and minimizing byproducts. For example, one method reported yields of over 90% under specific conditions .

Molecular Structure Analysis

Structure

The molecular structure of 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:

  • Chemical Formula: C10_{10}H7_{7}ClF N3_{3}
  • Molecular Weight: 219.64 g/mol
  • Structural Features: The compound features a pyrazolo ring (five-membered) fused with a pyrimidine ring (six-membered), with chlorine and fluorine substituents that enhance its reactivity and biological activity.

Data

Spectroscopic analysis such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics:

  • NMR Peaks: Characteristic peaks corresponding to aromatic protons and functional groups.
  • IR Absorption Bands: Indicate the presence of NH groups and aromatic C=C bonds .
Chemical Reactions Analysis

Reactions

4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine participates in various chemical reactions:

  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for further functionalization.
  • Condensation Reactions: It can react with other electrophiles to form more complex structures, enhancing its pharmacological properties.

Technical Details

Reactions are often monitored using Thin Layer Chromatography (TLC) to determine completion and purity. The choice of solvents and reaction conditions significantly influences the reaction pathways and yields obtained .

Mechanism of Action

Process

The mechanism by which 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its biological effects primarily involves inhibition of specific kinases such as Epidermal Growth Factor Receptor (EGFR) and ErbB2.

  • Inhibition Mechanism: The compound competes with ATP for binding sites on these kinases, leading to decreased phosphorylation activity which is crucial for cancer cell proliferation.
  • Biological Outcomes: This inhibition has been linked to apoptosis induction in cancer cells, evidenced by increased levels of active caspase-3 and cell cycle arrest at G2/M phase .

Data

Studies have shown that certain derivatives exhibit IC50_{50} values in the low micromolar range against these targets, indicating potent activity suitable for further drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Reported melting points range from approximately 164 °C to over 300 °C depending on purity and specific derivatives.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases which may affect its structure.

Relevant data from spectroscopic analyses confirm these properties, aiding in predicting behavior in biological systems .

Applications

Scientific Uses

The primary applications of 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine include:

  • Anticancer Agents: Explored for use in targeted cancer therapies due to their ability to inhibit key signaling pathways involved in tumor growth.
  • Kinase Inhibitors: Potential leads in drug discovery targeting various kinases implicated in diseases beyond cancer, including metabolic disorders.

Research continues into optimizing these compounds for better efficacy and reduced side effects in clinical settings, highlighting their importance in modern medicinal chemistry .

Introduction to Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry

Structural Significance of Halogen-Substituted Pyrazolo[3,4-d]pyrimidines

4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exemplifies the strategic application of halogen engineering to enhance molecular recognition in kinase inhibition. The compound features a tripartite halogenation pattern with chlorine at position 4 of the pyrimidine ring and fluorine at the para position of the N1-phenyl substituent. This configuration yields distinctive physicochemical properties essential for its pharmacological activity:

Table 1: Structural and Physicochemical Properties of 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

PropertyValueAnalytical Significance
Molecular FormulaC₁₁H₆ClFN₄Confirmed via high-resolution mass spectrometry
Molecular Weight248.64 g/molImpacts pharmacokinetic properties
SMILESC1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)FDescribes atomic connectivity
InChIKeyGBKPQRDTVISISD-UHFFFAOYSA-NUnique structural identifier
Predicted CCS ([M+H]⁺)149.2 ŲFacilitates MS-based identification in biological matrices
LogP (Calculated)~2.8Optimal membrane permeability balance

The chlorine atom at position 4 serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile derivatization with amine-containing pharmacophores that enhance target affinity and selectivity. Crystallographic analyses reveal that this chlorine occupies a sterically constrained region adjacent to the kinase hinge binding area, where its electron-withdrawing character polarizes the electron density of the pyrimidine ring, strengthening hydrogen-bond acceptor capacity at N3. The 4-fluorophenyl group at N1 extends into a hydrophobic region I of kinase ATP-binding pockets. The fluorine atom engages in orthogonal dipole interactions with backbone carbonyl groups and modulates the π-stacking capability of the phenyl ring through its electron-withdrawing effect. This configuration demonstrates superior metabolic stability compared to non-fluorinated analogs, as the strong C-F bond resists oxidative defluorination by hepatic cytochrome P450 enzymes [3] [6].

Mass spectrometric characterization reveals distinctive fragmentation patterns and adduct formation, with predicted collision cross-section (CCS) values enabling precise identification in complex biological samples. The [M+H]+ ion (m/z 249.03378) demonstrates a CCS value of 149.2 Ų, while sodium adducts ([M+Na]+) appear at m/z 271.01572 with CCS 163.1 Ų. These physicochemical signatures provide critical quality control parameters for synthetic batches and facilitate pharmacokinetic studies [6].

Historical Development of 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine as a Pharmacophore

The evolution of this chemotype originates from systematic structure-activity relationship (SAR) explorations of purine-mimetic scaffolds in the early 2000s. Initial lead structures featured unsubstituted pyrazolo[3,4-d]pyrimidine cores with moderate kinase affinity but suboptimal selectivity and metabolic stability. The breakthrough emerged through rational halogen incorporation, where researchers discovered that chloro-substitution at position 4 dramatically enhanced kinase inhibitory potency by serving as a versatile synthetic handle and improving electronic characteristics. Concurrently, structure-based drug design revealed that hydrophobic substituents at N1 significantly influenced selectivity profiles across kinase families. The 4-fluorophenyl moiety emerged as optimal after extensive screening, balancing steric occupancy, lipophilicity, and electronic effects [4] [5].

The synthetic accessibility of this core facilitated rapid analog production, establishing structure-activity relationship principles that informed subsequent generations of kinase inhibitors. Key synthetic routes involve:

  • Multistep sequences starting from ethoxymethylene malononitrile and substituted phenylhydrazines
  • Cyclization reactions using formamide or triethyl orthoformate to construct the pyrimidine ring
  • Phosphorus oxychloride-mediated chlorination for installation of the C4-chloro leaving group

These efficient methodologies enabled gram-scale production essential for preclinical development [4] [8].

Biological characterization revealed the compound's exceptional kinase inhibitory breadth, serving as a versatile scaffold for targeting multiple oncological targets:

  • EGFR inhibition: Demonstrated IC₅₀ values of 0.016 µM against wild-type EGFR, with significant activity against the T790M resistance mutation (IC₅₀ 0.236 µM) in derivatives bearing appropriate C6 substituents [4]
  • VEGFR-2 antagonism: Optimized analogs (e.g., 6-methyl derivatives) achieved IC₅₀ values of 0.063 µM, comparable to sunitinib (0.035 µM), by occupying the hydrophobic back pocket adjacent to the ATP-binding site [5]
  • CDK2/cyclin A2 inhibition: Thioglycoside derivatives exhibited IC₅₀ values reaching 0.057 µM through interactions with Leu83 in the hinge region [8]

Table 2: Biological Activities of 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Biological TargetDerivative Structural FeaturePotency (IC₅₀)Cellular Effect
EGFRWTC6-Aniline substitution0.016 µMCell cycle arrest (S/G2/M phase), 8.8-fold ↑ BAX/Bcl-2 ratio
VEGFR-26-Methyl substitution0.063 µM23% inhibition of HUVEC migration at 72h
CDK2/Cyclin A2Thioglycoside at C30.057 µMCaspase-3 activation (7.32-fold), apoptosis induction
HCT-116 colon cancerThioglycoside derivatives6-7 nMCell cycle disruption at S phase

Mechanistic studies demonstrated that optimized derivatives induced proapoptotic signaling through BAX upregulation (8.8-fold increase in BAX/Bcl-2 ratio) and caspase-3 activation (7.32-fold increase). Cell cycle analyses revealed specific arrest at S and G2/M phases, disrupting DNA replication and mitotic progression in solid tumors. The antiangiogenic potential was confirmed through suppression of HUVEC migration (23% inhibition at 72 hours), validating dual antitumor mechanisms targeting both malignant cells and tumor vasculature [4] [5] [8].

Comparative Analysis with Analogous Pyrazolo[3,4-d]pyrimidine Derivatives

Systematic structural variations around the pyrazolo[3,4-d]pyrimidine core reveal critical structure-activity determinants governing target affinity, selectivity, and cellular potency. Positional isomerism and substituent electronic properties significantly influence molecular recognition across kinase families:

  • Fluorophenyl Positional Isomers: Comparison of 4-fluorophenyl (compound A) versus 3-fluorophenyl (compound B) analogs demonstrates distinct biological profiles. The para-fluoro configuration (A) exhibits superior VEGFR-2 inhibition (IC₅₀ 0.063 µM) compared to the meta-fluoro isomer (B) due to optimized hydrophobic contact geometry in the ATP-binding pocket. This subtle positional change reduces VEGFR-2 affinity by approximately 3-fold while enhancing off-target activity against PDGFR-β [1] [6] [10].

  • Chlorophenyl Substitution: 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (compound C) displays reduced solubility and membrane permeability compared to fluorophenyl analogs. The increased hydrophobicity enhances P-glycoprotein-mediated efflux, diminishing intracellular accumulation in multidrug-resistant cell lines. This derivative shows attenuated cellular potency despite comparable enzymatic inhibition constants [2].

  • 6-Methyl Substituted Derivatives: Incorporation of a methyl group at position 6 (compound D) significantly enhances both EGFR and VEGFR-2 inhibition. The methyl group occupies a sterically tolerant subpocket, increasing binding affinity (VEGFR-2 IC₅₀ 0.063 µM) and conferring a 7.32-fold increase in caspase-3 activation compared to unmethylated analogs. This modification increases molecular weight (262.67 g/mol) while maintaining optimal ligand efficiency [3].

  • Thioglycoside Derivatives: Conjugation with sugar moieties at C3 (compounds E) enhances solubility and introduces hydrogen-bonding capacity. These derivatives exhibit remarkable CDK2 inhibition (IC₅₀ 0.057 µM) through additional polar interactions with the ribose-binding pocket. The improved water solubility facilitates intravenous administration but may reduce blood-brain barrier penetration [8].

Table 3: Comparative Analysis of Key Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundR1 SubstituentC6 SubstituentMolecular Weight (g/mol)Primary Target (IC₅₀)Cellular Activity (IC₅₀)
A4-FluorophenylH248.64VEGFR-2 (0.063 µM)MDA-MB-468: 3.343 µM
B3-FluorophenylH248.64PDGFR-β (0.089 µM)A549: >10 µM
C4-ChlorophenylH265.10EGFR (0.142 µM)HCT-116: 7.21 µM
D4-FluorophenylCH₃262.67VEGFR-2 (0.063 µM), EGFR (0.019 µM)MDA-MB-468: 3.343 µM
ETolylglycylThioglucose574.60CDK2 (0.057 µM)HCT-116: 6 nM

The hydrogen-bonding capacity varies significantly among analogs, influencing target engagement mechanisms. While unsubstituted derivatives primarily rely on hydrophobic interactions, thioglycoside-containing analogs form additional hydrogen bonds with residues in the ribose-binding pocket (e.g., Lys89 and Asp86 in CDK2). The molecular volume also impacts cellular penetration, with smaller derivatives like compound A exhibiting faster tumor accumulation, while bulkier analogs like compound E demonstrate prolonged plasma exposure. These SAR principles inform lead optimization campaigns balancing enzymatic potency, cellular activity, and drug-like properties [3] [8].

Properties

CAS Number

885524-07-2

Product Name

4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine

Molecular Formula

C11H6ClFN4

Molecular Weight

248.64 g/mol

InChI

InChI=1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-7(13)2-4-8/h1-6H

InChI Key

GBKPQRDTVISISD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)F

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.